molecular formula C15H7ClN2O2 B5596916 6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione

6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione

Cat. No.: B5596916
M. Wt: 282.68 g/mol
InChI Key: XLFSYPUCEGFFBH-UHFFFAOYSA-N
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Description

6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione is an organic compound belonging to the cinnoline family Cinnolines are heterocyclic aromatic compounds that contain a fused benzene and pyridazine ring This specific compound is characterized by the presence of a chlorine atom at the 6th position and two ketone groups at the 3rd and 7th positions

Scientific Research Applications

6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione has several scientific research applications:

Mechanism of Action

Target of Action

Oprea1_622773 primarily targets the Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . HSD11B1 is an enzyme involved in the metabolism of corticosteroids, which play a crucial role in various physiological processes, including immune response and regulation of inflammation.

Mode of Action

As an inhibitor of hsd11b1 , it likely binds to this enzyme and prevents it from catalyzing its usual reactions. This interaction could lead to changes in the levels of corticosteroids, potentially affecting processes such as inflammation and immune response.

Biochemical Pathways

Oprea1_622773, through its inhibition of HSD11B1, affects several biochemical pathways. These include the steroid hormone biosynthesis pathway, metabolism of xenobiotics by cytochrome P450 , and metabolic pathways . The downstream effects of these pathway alterations would depend on the specific physiological context but could include changes in hormone levels and altered metabolism of various substances.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While cinnoline is known to be toxic , the safety profile of “6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione” would depend on its specific structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-carbonyl aryldiazenes with cyclopentadiene in the presence of a catalyst such as scandium triflate (Sc(OTf)3) in chloroform can yield cinnoline derivatives . This method offers moderate to good yields and can be scaled up for industrial production.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone groups to alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione is unique due to the specific positioning of the chlorine atom and ketone groups, which influence its reactivity and interactions with biological targets. This distinct structure contributes to its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

IUPAC Name

10-chloro-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,14-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClN2O2/c16-10-6-5-9-11-12(10)14(19)8-4-2-1-3-7(8)13(11)17-18-15(9)20/h1-6H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFSYPUCEGFFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NNC(=O)C4=C3C(=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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